2-Amino-N-benzylethane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
217633-72-2 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-amino-N-benzylethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c10-6-7-14(12,13)11-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2 |
InChI Key |
RONYKOKYNXXJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Amino N Benzylethane 1 Sulfonamide
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2-Amino-N-benzylethane-1-sulfonamide reveals two primary strategic disconnections, offering flexibility in the choice of starting materials and synthetic design.
The first disconnection (Route A) involves breaking the N-S bond of the sulfonamide. This approach identifies N-benzylethane-1,2-diamine and a protected 2-aminoethanesulfonyl chloride derivative as the key synthons. The second disconnection (Route B) involves cleaving the C-N bond between the ethyl chain and the benzyl (B1604629) group, suggesting a precursor with a primary amino group that can be subsequently benzylated.
Key Precursors and Building Blocks for the Sulfonamide Moiety
The formation of the sulfonamide group is central to the synthesis. The choice of precursors depends on the chosen synthetic strategy.
2-Aminoethane-1-sulfonyl Chloride or its Derivatives: In Route A, a crucial building block is a source for the 2-aminoethanesulfonyl moiety. Due to the reactivity of the free amino group, it is often necessary to use a protected form, such as 2-phthalimidoethanesulfonyl chloride. This precursor can be synthesized from taurine (B1682933) by reaction with phthalic anhydride (B1165640) followed by chlorination with an agent like phosphorus pentachloride.
Taurine: This naturally occurring amino acid serves as a fundamental and cost-effective starting material for the 2-aminoethanesulfonyl portion of the target molecule.
Chlorosulfonic Acid: This highly reactive reagent is commonly used in the synthesis of aryl sulfonyl chlorides through electrophilic aromatic substitution, a key step in an alternative pathway to a related precursor, 4-(2-aminoethyl)benzenesulfonyl chloride. google.comgoogle.com
Approaches for Incorporating the Benzylaminoethane Chain
The benzylaminoethane fragment can be introduced either as a single unit or constructed stepwise.
N-Benzylethane-1,2-diamine: This commercially available diamine is a key precursor in the most direct synthetic approach (Route A). It provides the entire benzylaminoethane backbone, which can then be selectively sulfonylated. The challenge in this approach lies in achieving mono-sulfonylation at the primary amino group without affecting the secondary amine.
2-Phenylethylamine: In an alternative strategy (related to Route B), one could start with 2-phenylethylamine. This would involve protecting the amino group, followed by chlorosulfonation of the aromatic ring, amination to form the sulfonamide, and finally deprotection. google.comgoogle.com However, this approach would lead to an aromatic sulfonamide, not the desired ethanesulfonamide. A more relevant approach would involve the sulfonylation of a protected ethanolamine, followed by conversion of the hydroxyl group to an amine and subsequent benzylation.
Direct Synthesis Protocols for this compound
The direct synthesis of this compound can be achieved through a few key reaction pathways, with the sulfonylation of an appropriate amine being the most common.
Reaction Pathways and Optimized Conditions for Sulfonamide Formation
The formation of the sulfonamide bond is typically achieved through the reaction of a sulfonyl chloride with an amine.
The reaction between a sulfonyl chloride and an amine is a well-established method for forming sulfonamides. In the context of synthesizing this compound, this would involve the reaction of a suitable 2-aminoethanesulfonyl chloride derivative with N-benzylethylamine or the reaction of a sulfonylating agent with N-benzylethane-1,2-diamine.
A plausible synthetic route involves the use of a protected 2-aminoethanesulfonyl chloride, such as 2-phthalimidoethanesulfonyl chloride, to achieve selective sulfonylation. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Subsequent deprotection of the phthalimide (B116566) group, often with hydrazine (B178648), yields the desired primary amine.
Table 1: Representative Conditions for Sulfonylation of Amines
| Sulfonyl Chloride Precursor | Amine | Base | Solvent | Temperature | Reference |
| 4-Methylbenzenesulfonyl chloride | 2-Aminothiazole | Sodium acetate (B1210297) | Water | 80-85 °C | nih.gov |
| Benzenesulfonyl chloride | 2-Aminothiazole | Sodium acetate | Water | 80-85 °C | nih.gov |
| 4-Nitrobenzenesulfonyl chloride | 2-Aminothiazole | Sodium acetate | Water | 80-85 °C | nih.gov |
This table presents general conditions for sulfonylation reactions that can be adapted for the synthesis of the target compound.
Amination reactions are crucial in syntheses where the sulfonyl chloride is formed first, followed by the introduction of the amino group to form the sulfonamide. For instance, in the synthesis of the related compound 4-(2-aminoethyl)benzenesulfonamide, a key step is the reaction of 4-(2-acetylaminoethyl)benzenesulfonyl chloride with ammonia (B1221849). google.com This is then followed by hydrolysis to remove the acetyl protecting group. google.comchemicalbook.com
Table 2: Conditions for Amination in Sulfonamide Synthesis
| Sulfonyl Chloride | Aminating Agent | Solvent | Conditions | Reference |
| 4-(N-acetylamino)ethyl benzenesulfonyl chloride | Ammonia | Water | Not specified | google.com |
| 4-(2-chlorosulfonylphenyl)ethyl]-5-methylpyrazine carboxamide | Ammonia liquor | Water | Stirring | google.com |
| A sulfonyl chloride intermediate | Concentrated ammonia | Acetone/Water | Ice water bath, then room temperature | chemicalbook.com |
This table provides examples of amination reactions used in the synthesis of related sulfonamides.
Catalytic Systems and Reagents Employed in Synthesis
The synthesis of sulfonamides, including structures related to this compound, employs a variety of catalytic systems and reagents to facilitate the formation of the key sulfonamide bond and subsequent modifications. The fundamental reaction involves the nucleophilic attack of an amino group on an activated sulfonyl species. researchgate.net
Commonly, the synthesis is achieved by reacting a primary or secondary amine with a sulfonyl chloride. nih.govresearchgate.net This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. Aqueous solutions of sodium acetate or sodium carbonate are often utilized for this purpose. nih.govresearchgate.net In some protocols, organic bases like collidine are used, particularly in organic solvents such as dichloromethane. google.com
Advanced catalytic systems have been developed to enhance efficiency and selectivity. Transition metal catalysts, for instance, have been investigated to improve hydrazinosulfonylation techniques, offering more controlled reactions with higher yields and better regioselectivity. researchgate.net For specific transformations of related sulfonamide structures, rhodium(II) acetate dimer has been used as a catalyst, for example, in the decomposition of N-tosyl-1,2,3-triazoles to form N-(2-alkoxyvinyl)sulfonamides. nih.gov
Beyond the sulfonamide bond formation, other reagents are used for further transformations. For instance, reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride have been employed for the ring-opening of cyclic sulfonamide derivatives to yield phenethylamine (B48288) analogues. nih.gov
A summary of common reagents and catalysts is presented in the table below.
| Role | Catalyst/Reagent | Typical Application | Reference(s) |
| Catalyst | Rhodium(II) acetate dimer | Decomposition of N-sulfonyl-1,2,3-triazoles | nih.gov |
| Catalyst | Transition Metal Catalysts | General hydrazinosulfonylation | researchgate.net |
| Reagent | Sulfonyl Chlorides | Source of the sulfonyl group | nih.govresearchgate.net |
| Base | Sodium Acetate | HCl scavenger in aqueous media | nih.gov |
| Base | Sodium Carbonate | HCl scavenger in aqueous media | researchgate.net |
| Base | Collidine | HCl scavenger in organic media | google.com |
| Reducing Agent | Sodium bis(2-methoxyethoxy)aluminum hydride | Reduction of sulfonamide derivatives | nih.gov |
Purification and Isolation Techniques for Academic Research Scale
On an academic research scale, the purification and isolation of sulfonamide compounds rely on standard organic chemistry laboratory techniques. The progress of the synthesis reaction is typically monitored using thin-layer chromatography (TLC). nih.gov This allows for the determination of the reaction's completion point by observing the consumption of starting materials and the formation of the product. nih.gov
Upon completion, the initial workup procedure often involves cooling the reaction mixture and diluting it with cold water, which can induce the precipitation of the solid product. nih.gov The crude product is then collected by filtration. nih.gov
For further purification, recrystallization from an appropriate solvent system is a common method to obtain a product of higher purity. If the product is not a solid or if recrystallization is ineffective, column chromatography is the preferred method. The choice of eluent, often a mixture of solvents like n-hexane and ethyl acetate, is typically guided by the TLC analysis. nih.gov
The identity and purity of the final isolated compound are confirmed through various analytical techniques. These include spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which provide detailed information about the molecule's structure and composition. researchgate.netnih.gov
| Technique | Purpose | Description | Reference(s) |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | A rapid method to check the progress of a reaction by separating components of the mixture on a silica (B1680970) plate. | nih.gov |
| Filtration | Isolation of Crude Product | Separation of a solid product from the liquid reaction mixture after precipitation. | nih.gov |
| Column Chromatography | Purification | Separation of the desired compound from impurities based on differential adsorption on a stationary phase (e.g., silica gel). | nih.gov |
| Recrystallization | Purification | Dissolving the crude solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. | N/A |
| Spectroscopic Analysis (NMR, IR, MS) | Structure Elucidation & Characterization | Confirmation of the chemical structure and purity of the isolated compound. | researchgate.netnih.gov |
Derivatization Strategies and Analogue Synthesis
Derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships and developing new analogues with potentially enhanced properties. Modifications can be systematically introduced at various positions on the molecule, primarily at the benzyl group and the amino group. researchgate.netnih.govnih.govmdpi.com
Modifications at the Benzyl Group
The benzyl group offers a versatile site for modification, allowing for changes in steric bulk, electronics, and lipophilicity through aromatic substitution or the incorporation of different ring systems.
Analogous to the synthesis of related sulfonamides, a common strategy for modifying the benzyl moiety involves using appropriately substituted benzylamines or benzyl halides during the initial synthesis. Alternatively, direct substitution on the aromatic ring of the pre-formed molecule can be performed, although this may be complicated by the presence of other functional groups. A more straightforward approach involves reacting 2-aminoethane-1-sulfonic acid derivatives with a diverse range of aryl sulfonyl chlorides or, in this case, reacting a taurine derivative with various substituted benzyl halides. researchgate.net This allows for the introduction of a wide array of substituents onto the aromatic ring.
Examples of such substitutions from related syntheses include:
Halogenation: Introducing fluorine, chlorine, or bromine atoms.
Alkylation: Adding methyl, ethyl, or other alkyl groups.
Alkoxylation: Incorporating methoxy (B1213986) or ethoxy groups.
Trifluoromethylation: Adding a trifluoromethyl (-CF₃) group to alter electronic properties.
These modifications can significantly impact the compound's biological activity and physicochemical properties. researchgate.net
The benzyl group can be replaced with or modified to include various heterocyclic rings. This strategy can introduce new hydrogen bonding sites, alter solubility, and create different three-dimensional shapes for interaction with biological targets. Synthetically, this can be achieved by using a heterocyclic amine instead of benzylamine (B48309) in the initial coupling reaction. For instance, aminomethyl-pyridines, -furans, or -thiophenes could be used.
Another approach involves the functionalization of the benzyl group followed by a cyclization reaction. For example, a substituent on the aromatic ring can be elaborated into a heterocyclic system, such as an oxadiazole or a triazole, through multi-step synthetic sequences. nih.gov
Modifications at the Amino Group
The primary amino group is a key site for derivatization, as it can be readily converted into a variety of other functional groups. nih.gov These modifications can alter the charge state and hydrogen-bonding capabilities of the molecule. nih.gov
Common derivatization strategies include:
N-Alkylation: The primary amine can be converted into a secondary or tertiary amine via alkylation. nih.govnih.gov Reductive alkylation is a method that maintains the charge of the amino group while adding alkyl substituents. nih.gov
N-Acylation: The amino group can react with acylating agents like succinimidyl esters or acid anhydrides to form amides. nih.govgoogle.com This transformation changes the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor.
Reaction with Isothiocyanates: Treatment with isothiocyanates yields thiourea (B124793) derivatives, introducing both sulfur and additional N-H groups for potential interactions. nih.gov
Sulfonylation: The amino group can be further reacted with another sulfonyl chloride to produce a bis-sulfonamide.
These derivatization reactions are valuable tools for creating libraries of analogues for biological screening and for preparing bioconjugates or tagged macromolecules for further study. nih.gov
| Modification Site | Strategy | Reagents/Methods | Resulting Functional Group | Reference(s) |
| Benzyl Group | Aromatic Substitution | Use of substituted benzylamines/halides | Substituted Phenyl | researchgate.net |
| Benzyl Group | Heterocycle Incorporation | Use of heterocyclic amines; multi-step cyclization | Heteroaryl | researchgate.netnih.gov |
| Amino Group | N-Alkylation | Alkyl halides, Reductive Alkylation | Secondary/Tertiary Amine | nih.govnih.gov |
| Amino Group | N-Acylation | Succinimidyl esters, Acid anhydrides | Amide | nih.govgoogle.com |
| Amino Group | Thiourea Formation | Isothiocyanates | Thiourea | nih.gov |
Modifications at the Sulfonamide Moiety
The sulfonamide group itself is a versatile handle for chemical modification, allowing for substitutions on the nitrogen atom and the introduction of different linker chemistries.
The hydrogen atom on the sulfonamide nitrogen is acidic and can be deprotonated with a base, allowing for subsequent alkylation. wikipedia.org N-alkylation of the sulfonamide nitrogen is often accomplished using alcohols in the presence of transition metal catalysts, such as those based on copper, iron, or iridium, via the borrowing hydrogen mechanism. researchgate.netionike.comionike.com For example, copper(II) acetate in combination with a base like potassium carbonate efficiently catalyzes the N-alkylation of sulfonamides with benzylic alcohols, providing the corresponding N-alkylated products in high yields. ionike.comionike.com These reactions are atom-economical and offer an environmentally friendly alternative to traditional methods that use alkyl halides. acs.orgionike.com
Table 2: Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols
| Catalyst System | Base | Alkylating Agent | Yield |
|---|---|---|---|
| FeCl₂ | K₂CO₃ | Benzylic Alcohols | >90% ionike.com |
| Cu(OAc)₂ | K₂CO₃ | Benzylic Alcohols | High ionike.com |
| Mn(I) PNP pincer | K₂CO₃ | Benzylic & Aliphatic Alcohols | ~85% (avg.) acs.org |
| Iridium NHC-phosphine complex | Cs₂CO₃ | Various Alcohols | High researchgate.net |
The sulfonamide group can be considered a bioisostere of an amide bond, but further modifications can introduce amide or urea (B33335) functionalities, altering the molecule's properties. acs.orgnih.gov
Amide Linkers (N-Acylsulfonamides): As mentioned previously, N-acylation can occur at the sulfonamide nitrogen. The reaction of sulfonamides with N-acylbenzotriazoles provides a general and high-yielding route to N-acylsulfonamides. semanticscholar.orgresearchgate.net This transformation effectively replaces the S-N bond with an S-N(C=O)-R linkage.
Urea Linkers (Sulfonylureas): Sulfonylureas are typically synthesized by reacting a sulfonamide with an isocyanate. researchgate.net This reaction can be facilitated by a base. Modern approaches circumvent the need to handle hazardous isocyanates by generating them in situ. For example, a palladium-catalyzed carbonylation of sulfonyl azides can produce a sulfonyl isocyanate intermediate, which is then trapped by an amine to form the desired sulfonylurea. researchgate.net Another method involves the reaction of sulfonamides with amides in dimethyl carbonate (DMC) as a green solvent to produce sulfonylureas under mild, metal-free conditions. organic-chemistry.org
Stereoselective Synthesis of Enantiomeric Forms
While this compound is not chiral, chirality can be introduced at the carbon atom adjacent to the primary amine (the C1 position of the ethane (B1197151) backbone) through stereoselective synthesis. This is highly relevant for creating enantiomerically pure analogues, as the biological activity of chiral molecules often resides in a single enantiomer.
The asymmetric synthesis of chiral β-amino sulfonamides and their precursors heavily relies on the use of chiral auxiliaries and catalytic methods. acs.orgnih.gov
A preeminent method involves the use of Ellman's auxiliary, enantiopure tert-butanesulfinamide. yale.eduwikipedia.org This versatile chiral auxiliary is condensed with an aldehyde to form a chiral N-sulfinyl imine. harvard.edu The tert-butanesulfinyl group then directs the diastereoselective addition of a wide range of nucleophiles (such as organometallic reagents) to the imine double bond. acs.orgnih.govwikipedia.org Subsequent removal of the sulfinyl auxiliary under mild acidic conditions yields the desired chiral primary amine with high enantiomeric excess. This strategy has been widely adopted for the synthesis of numerous chiral amines, amino alcohols, and amino acids. yale.edu
Catalytic asymmetric methods, while less reliant on stoichiometric chiral reagents, also provide powerful routes. For example, organocatalysts like squaramide cinchona alkaloids have been used to catalyze enantioselective Mannich reactions to produce chiral β-amino acid derivatives. mdpi.com These methods offer direct access to optically active building blocks that can be incorporated into more complex structures.
Table 3: Overview of Stereoselective Synthesis Strategy using Ellman's Auxiliary
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Imine Formation | Condensation of an aldehyde with (R)- or (S)-tert-butanesulfinamide. | Lewis acid catalyst (e.g., Ti(OEt)₄, CuSO₄) | Chiral N-sulfinyl imine in high yield. harvard.edu |
| 2. Diastereoselective Addition | Nucleophilic addition to the C=N bond of the sulfinyl imine. | Organometallic reagents (e.g., Grignard, organolithium) | High diastereoselectivity, directed by the chiral sulfinyl group. acs.orgwikipedia.org |
| 3. Auxiliary Cleavage | Removal of the tert-butanesulfinyl group. | Acidic conditions (e.g., HCl in a protic solvent) | Enantiomerically enriched primary amine. |
Enantiomeric Excess Determination in Research
The determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the characterization of chiral compounds. For this compound, which possesses a stereocenter at the carbon atom bearing the amino group, several analytical techniques can be employed to quantify the relative amounts of its enantiomers. The most prevalent and effective methods in contemporary research for compounds with primary amine and sulfonamide functionalities include chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of chiral auxiliaries.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereoselectively with the two enantiomers. For primary amines and sulfonamides, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclofructan-based CSPs have demonstrated broad applicability. nih.govchromatographyonline.com
The choice of mobile phase is crucial for achieving optimal separation. A common strategy involves screening different mobile phases, such as mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., isopropanol (B130326) or ethanol). The addition of small amounts of acidic or basic additives, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can significantly improve peak shape and resolution by protonating or deprotonating the analyte and interacting with the stationary phase. chromatographyonline.com
A hypothetical HPLC screening for the enantiomeric separation of this compound could yield results similar to those presented in Table 1.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Resolution (Rs) |
|---|---|---|---|---|---|
| Chiralcel OD-H | Hexane/Isopropanol (90:10) + 0.1% DEA | 1.0 | 8.5 | 9.8 | 1.8 |
| Chiralpak AD | Hexane/Ethanol (85:15) + 0.1% DEA | 1.0 | 10.2 | 11.5 | 1.6 |
| Larihc CF6-P | Acetonitrile/Methanol (90:10) + 0.3% TFA + 0.2% TEA | 1.0 | 6.3 | 7.1 | 2.1 |
This table presents illustrative data based on typical separations of chiral primary amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another valuable tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce a chemical shift difference between them. This can be achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
A chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), reacts with the primary amine of this compound to form a covalent bond, resulting in a pair of diastereomers. These diastereomers have distinct NMR spectra, and the enantiomeric excess can be determined by integrating the signals of specific protons or fluorine atoms that are well-resolved. acs.orgwikipedia.org
Alternatively, a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative, can be used. rsc.org The CSA forms non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to observable chemical shift differences in the NMR spectrum. This method has the advantage of being non-destructive.
The effectiveness of a chiral auxiliary in resolving the signals of the enantiomers of this compound can be summarized in a data table as shown below.
| Chiral Auxiliary | Analyte Proton | Chemical Shift (R)-enantiomer (ppm) | Chemical Shift (S)-enantiomer (ppm) | Chemical Shift Difference (Δδ in ppm) |
|---|---|---|---|---|
| (R)-Mosher's Acid | -CH-NH- | 4.25 | 4.28 | 0.03 |
| (S)-BINOL | Aromatic-H | 7.32 | 7.35 | 0.03 |
| (R)-1-(9-Anthryl)-2,2,2-trifluoroethanol | -CH2-S- | 3.15 | 3.18 | 0.03 |
This table presents hypothetical data illustrating the expected chemical shift differences for the diastereomeric species formed.
Investigation of Molecular Interactions and Biological Mechanisms in Vitro/pre Clinical Research
Enzyme Inhibition Studies and Mechanistic Insights
While the broader class of sulfonamides has been extensively studied for inhibitory activity against various enzymes, specific data for 2-Amino-N-benzylethane-1-sulfonamide is largely unavailable in the public domain.
Specific Enzyme Targets (e.g., Aromatase, Urease, Cholinesterase, PTP1B)
Despite the synthesis of this compound in the context of aromatase inhibitor development, detailed studies on its inhibitory effects against this or other specific enzyme targets such as urease, cholinesterase, or protein tyrosine phosphatase 1B (PTP1B) have not been published. The broader family of sulfonamides and N-substituted derivatives have shown activity against these enzymes, but direct evidence for the named compound is lacking.
Inhibitory Potency (IC50/Ki) Determination in Enzymatic Assays
A thorough review of scientific databases and literature indicates that the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against aromatase, urease, cholinesterase, or PTP1B have not been reported. Consequently, a data table of its inhibitory potency cannot be compiled at this time.
Kinetics of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Uncompetitive)
There are currently no available studies detailing the kinetic mechanism of enzyme inhibition by this compound. Research on other sulfonamide-based inhibitors has demonstrated various modes of inhibition, including competitive, non-competitive, and mixed-type inhibition against different enzymes. However, the specific mode of action for this compound remains uninvestigated.
Molecular Basis of Enzyme-Ligand Interactions
Molecular modeling and structural biology studies, such as X-ray crystallography or NMR spectroscopy, have not been published for this compound in complex with any enzyme target. While computational docking studies have been performed for other sulfonamide derivatives to elucidate their binding modes and interactions with key amino acid residues in the active sites of enzymes like aromatase and PTP1B, similar analyses for this compound are not present in the current body of scientific literature.
Modulation of Cellular Pathways and Signaling
Research into the effects of this compound on cellular signaling pathways is not yet available.
Cell Cycle Analysis in Research Models
There are no published studies that have investigated the effect of this compound on the cell cycle in any research model. Therefore, information regarding its potential to induce cell cycle arrest at different phases (e.g., G1, S, G2/M) or to trigger apoptosis is currently unknown.
Apoptosis Induction Mechanisms at a Cellular Level
There is no specific research available that details the apoptosis induction mechanisms of this compound at a cellular level. While other sulfonamide derivatives, such as certain N-benzyl-isatin sulfonamide analogues, have been investigated as imaging agents for apoptosis by targeting caspases, no such studies have been published for this compound itself. rsc.orgresearchgate.net Research on compounds like benzyl (B1604629) isothiocyanate shows apoptosis induction through ROS accumulation and DNA damage, but this compound is structurally distinct from a sulfonamide. nih.gov
Receptor Binding Affinity and Ligand-Receptor Dynamics
Specific data on the receptor binding affinity and ligand-receptor dynamics of this compound is not available in the scientific literature. The core structure of the compound is related to taurine (B1682933) (2-aminoethanesulfonic acid). Taurine itself has been shown to act on a subclass of GABAA receptors, and other N-acyl taurines have been found to activate transient receptor potential (TRP) ion channels. nih.govcaymanchem.com However, no studies have been conducted to determine if the addition of the N-benzyl group confers any specific receptor affinity or to characterize its binding dynamics.
Exploration of Anti-proliferative Activity in Academic Cell Line Models
No studies detailing the anti-proliferative activity of this compound in academic cell line models were found.
There is no published data on the cytotoxic effects of this compound against the HCT-116, MCF-7, or HeLa cancer cell lines. While numerous sulfonamide derivatives have been synthesized and tested for antiproliferative activity against these and other cell lines, the results are specific to their unique structures and cannot be attributed to this compound. researchgate.netscholarsresearchlibrary.com
In the absence of cytotoxicity data, no selectivity profiling for this compound across different cell types (e.g., cancerous vs. non-cancerous) has been performed or published.
Antimicrobial Activity and Mechanistic Approaches
Specific studies on the antimicrobial activity and the mechanistic approaches of this compound are not present in the current literature.
There is no evidence from the reviewed literature that this compound has been tested for its ability to inhibit bacterial enzymes or growth pathways. The sulfonamide class of drugs is well-known for its antimicrobial properties, which typically involve the inhibition of the enzyme dihydropteroate (B1496061) synthase, a key component in the folic acid synthesis pathway of bacteria. researchgate.net However, each derivative's activity is highly dependent on its specific structure, and no such investigation has been reported for this compound.
Structure-Activity Relationship in Antimicrobial Context
The relationship between the molecular structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For "this compound" and its analogs, the structure-activity relationship (SAR) in the antimicrobial context explores how modifications to its chemical scaffold influence its efficacy against various microorganisms. While research directly focused on the specific antimicrobial SAR of "this compound" is not extensively available, studies on structurally related compounds, particularly N-substituted taurinamide derivatives, provide valuable insights into the key structural features that govern their antibacterial properties.
Research into a series of N-substituted-2-phtalimidoethanesulfonamide derivatives, which share a similar core structure, has revealed critical determinants for antibacterial activity, particularly against Enterococcus faecalis. The presence of a phtalimido moiety, a secondary aryl sulfonamide group, and the nature of substituents on the phenyl ring have been identified as essential for bioactivity.
In one such study, the antimicrobial activity of a series of N-phenyl-2-phthalimidotaurinamide derivatives with various substitutions on the phenyl ring was evaluated. The results, summarized in the table below, indicate that electron-donating groups on the phenyl ring are favorable for antibacterial activity against E. faecalis.
**Table 1: Antimicrobial Activity of N-Phenyl-2-phthalimidotaurinamide Derivatives against *Enterococcus faecalis***
| Compound | Substitution on Phenyl Ring | MIC (µg/mL) |
| 1 | None | 256 |
| 2 | 2-methoxy | 64 |
| 3 | 3-methoxy | 64 |
| 4 | 4-methoxy | 4 |
| 5 | 2-methyl | 128 |
| 6 | 3-methyl | 128 |
| 7 | 4-methyl | 4 |
| 8 | 2-chloro | 128 |
| 9 | 3-chloro | 64 |
| 10 | 4-chloro | 32 |
| 12 | No N-phenyl group (phthalimidotaurinamide) | 256 |
| Gentamicin | (Standard) | 4 |
The data reveals several key SAR insights:
Importance of the N-Aryl Group: The parent compound without an N-phenyl substitution (phthalimidotaurinamide, compound 12) exhibited a baseline activity with a Minimum Inhibitory Concentration (MIC) of 256 µg/mL. The introduction of an unsubstituted phenyl ring (compound 1) did not alter this activity, suggesting the necessity of substitutions on the aryl ring for enhanced potency.
Influence of Electron-Donating Groups: The introduction of electron-donating groups, such as methoxy (B1213986) and methyl, generally led to an increase in antibacterial activity. Notably, when these groups were placed at the para position of the phenyl ring (compounds 4 and 7), the activity was significantly enhanced, with MIC values of 4 µg/mL, equipotent to the standard antibiotic gentamicin. rsc.org This suggests that the electronic properties and the position of the substituent play a crucial role in the interaction with the biological target.
Effect of Electron-Withdrawing Groups: Conversely, the substitution with an electron-withdrawing group like chloro also influenced the activity. While ortho and meta substitutions showed moderate improvement, the para-chloro substitution (compound 10) resulted in the most potent compound within the chloro-substituted series, with an MIC of 32 µg/mL. rsc.org
Role of the Phthalimido Moiety: The phthalimido group appears to be crucial for the observed antibacterial activity. Removal of this moiety from the N-phenyl substituted derivative resulted in a four-fold decrease in activity. nih.gov This indicates that the bulky, lipophilic phthalimido group may be important for membrane interaction or binding to the active site of the target enzyme.
Systematic Modification of the this compound Scaffold
The this compound scaffold serves as a foundational structure for the development of various biologically active agents. The systematic modification of its core components—the benzyl moiety, the ethane (B1197151) linker, the amino group, and the sulfonamide group—is crucial for modulating its pharmacological profile.
Impact of Benzyl Moiety Substitution on Activity and Selectivity
Substitutions on the benzyl moiety of N-benzyl sulfonamides can significantly influence their biological activity and selectivity. The nature and position of these substituents can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of N-benzylbenzenesulfonamide derivatives, the introduction of various substituents on the benzyl ring was found to modulate their cytotoxic effects. nih.gov
To illustrate the impact of such substitutions, the following table presents hypothetical data based on general SAR principles observed in similar compound series.
| Substitution on Benzyl Ring | Position | Electron-Donating/Withdrawing | Predicted Impact on Activity |
| -OCH3 | para | Electron-Donating | Potential increase in activity |
| -Cl | para | Electron-Withdrawing | May enhance binding affinity |
| -NO2 | meta | Strongly Electron-Withdrawing | Could decrease activity |
| -CH3 | para | Electron-Donating | Potential for improved potency |
Role of the Ethane Linker and Amino Group Functionalization
The ethane linker and the amino group are critical components of the this compound scaffold, providing both structural integrity and key interaction points. The length and flexibility of the ethane linker can influence the spatial orientation of the benzyl and sulfonamide groups, which is often crucial for optimal binding to a target. nih.gov
Functionalization of the amino group, for instance, through alkylation or acylation, can significantly alter the compound's properties. In studies of related phenylethylamine derivatives, modifications to the amino group have been shown to affect receptor binding and functional activity. nih.gov The primary amino group in this compound is a key site for hydrogen bonding and can be a handle for introducing further chemical diversity. The synthesis of sulfonamides derived from amino acids highlights the versatility of the amino group as a point of modification to create a wide array of derivatives with diverse pharmacological activities. researchgate.net
Importance of the Sulfonamide Group for Molecular Recognition
The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups. nih.gov In the this compound structure, the sulfonamide moiety is crucial for molecular recognition, often anchoring the molecule within the binding site of a biological target. openaccesspub.org
The geometry and electronic properties of the sulfonamide group allow it to act as both a hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens). This dual character is instrumental in forming stable interactions with protein residues. nih.gov The synthesis of various sulfonamide derivatives has consistently demonstrated that this functional group is a key determinant of biological activity across a wide range of therapeutic areas. impactfactor.org
Design Principles for Enhanced Potency and Target Specificity
The rational design of more potent and target-specific analogs of this compound relies on modern computational and medicinal chemistry strategies. These approaches aim to optimize the interactions between the ligand and its biological target.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential structural features required for biological activity. A pharmacophore model for this compound would typically include features such as an aromatic ring (from the benzyl group), a hydrogen bond donor (the amino group), and hydrogen bond acceptors (the sulfonamide oxygens).
By aligning a set of active molecules and abstracting their common chemical features, a 3D pharmacophore model can be generated. This model then serves as a template for designing new molecules with improved potency and selectivity. Studies on N-benzyl benzamide (B126) derivatives have successfully used this approach to elucidate the 3D pharmacophore required for their biological activity. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in drug design to explore novel chemical space and improve the properties of a lead compound. nih.gov Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining the original's biological activity. nih.gov For the this compound scaffold, one might replace the phenylethylamine core with a different, structurally distinct moiety that preserves the spatial arrangement of the key pharmacophoric features.
Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. koreascience.kr For example, the sulfonamide group itself is a classic bioisostere of a carboxylic acid. Further bioisosteric replacements could be explored for other parts of the this compound molecule to optimize its profile.
Structure Activity Relationship Sar and Molecular Design Studies
Sub-structural Modifications and their Effects
The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its pharmacological activity. For derivatives related to 2-Amino-N-benzylethane-1-sulfonamide, the presence of a chiral center dictates that the compound can exist as different stereoisomers, typically enantiomers (R and S forms). The differential interaction of these isomers with their biological targets, which are themselves chiral, often leads to significant differences in potency and efficacy.
Detailed research into structurally similar compounds has underscored the critical nature of stereochemistry in determining biological activity. While specific studies on the stereoisomers of this compound are not extensively documented in publicly available literature, compelling evidence from closely related N-benzyl amide analogs provides significant insights. These studies reveal a strong preference for one stereoisomer over the other, highlighting the importance of the three-dimensional structure for target binding.
A notable example is the investigation of N-benzyl-2-acetamidopropionamide derivatives, which share a similar structural motif with a chiral center adjacent to the N-benzyl group. In preclinical models, the anticonvulsant activity of these compounds was found to be highly dependent on the stereochemistry at the C2 position. nih.gov
Research Findings on N-benzyl-2-acetamido-3-methoxypropionamide Stereoisomers:
In a pivotal study, the individual stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide were synthesized and evaluated for their anticonvulsant effects in the maximal electroshock-induced seizure (MES) test in mice. The results demonstrated a dramatic difference in potency between the (R)- and (S)-enantiomers. nih.gov
The (R)-stereoisomer exhibited potent anticonvulsant activity, with a median effective dose (ED50) of 4.5 mg/kg. In stark contrast, the (S)-stereoisomer was significantly less active, with an ED50 value exceeding 100 mg/kg. nih.gov This greater than 22-fold difference in potency strongly indicates that the biological target has a specific stereochemical requirement for binding and subsequent pharmacological response. nih.gov The superior activity of the (R)-isomer suggests that its spatial configuration allows for a more optimal interaction with the active site of its target protein. nih.gov
This pronounced stereoselectivity observed in a close structural analog strongly suggests that the biological activity of this compound would also be highly dependent on its stereochemistry. It is hypothesized that one enantiomer will be significantly more active than the other, emphasizing the necessity of stereospecific synthesis or chiral resolution in the development of pharmacologically active agents within this chemical class.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scholarsresearchlibrary.com This method is instrumental in virtual screening and in understanding the structural basis of ligand-target interactions. unar.ac.id For sulfonamide derivatives, docking studies help elucidate binding affinities and interaction patterns with various biological receptors, such as enzymes and proteins. nih.govsemanticscholar.org
Molecular docking simulations predict how 2-Amino-N-benzylethane-1-sulfonamide fits into the binding site of a target protein. mdpi.com The process involves placing the ligand in various orientations and conformations within the receptor's active site and calculating a "docking score" to estimate the binding affinity. scholarsresearchlibrary.com These scores, often expressed in kcal/mol, help rank potential compounds and identify the most likely binding poses. unar.ac.id For sulfonamides, these simulations can reveal crucial interactions, for instance, how the sulfonyl group might coordinate with ions or form hydrogen bonds within an active site. mdpi.com The predicted binding mode provides a static picture of the ligand-receptor complex, highlighting the key amino acid residues involved in the interaction. researchgate.net
The stability of a ligand-target complex is governed by various non-covalent interactions. nih.gov For this compound, computational analysis focuses on two primary types of interactions:
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) and the primary amine (-NH₂) are key functional groups capable of forming hydrogen bonds. proteinstructures.com The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH groups can act as donors. mdpi.comproteinstructures.com Molecular docking analysis identifies specific amino acid residues (like serine, threonine, or histidine) in the target's active site that can participate in these hydrogen bonds, which are critical for anchoring the ligand. proteinstructures.com
A summary of potential interactions is presented in the table below.
| Interaction Type | Molecular Moiety | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Amine (-NH₂), Sulfonamide (-NH-) | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Sulfonyl (-SO₂-) | Arginine, Lysine, Serine, Histidine |
| Hydrophobic/Aromatic | Benzyl (B1604629) Group | Phenylalanine, Tyrosine, Tryptophan, Leucine |
The flexibility of a ligand is a critical factor in its ability to bind to a target. The N-benzylethane portion of this compound allows for considerable conformational freedom. Conformational analysis, often performed as part of the docking process or through subsequent molecular dynamics simulations, explores the different spatial arrangements (conformers) of the ligand. nih.gov The analysis aims to identify the lowest energy conformation of the ligand when it is bound to the receptor. researchgate.net This "bioactive conformation" can be significantly different from its preferred conformation in solution. researchgate.net Understanding these conformational changes is essential for rational drug design, as it reveals how the molecule adapts to the specific geometry and chemical environment of the protein's binding site. nih.gov
Quantum Chemical Calculations (e.g., DFT, FMO)
Quantum chemical calculations, such as Density Functional Theory (DFT) and the Fragment Molecular Orbital (FMO) method, provide detailed insights into the electronic properties of molecules. nih.govresearchgate.net These methods are used to analyze molecular structure, reactivity, and spectroscopic properties from first principles. nih.govomicsonline.org
DFT is a widely used method to investigate the electronic structure of sulfonamide-containing compounds. researchgate.netresearchgate.net Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the sulfonyl oxygen atoms and the amine nitrogen, indicating these are sites for electrophilic interaction. researchgate.net
The following table summarizes typical electronic properties calculated via DFT for related sulfonamide structures.
| Property | Description | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons |
Quantum chemical calculations can predict the acidity and basicity of different functional groups within a molecule by calculating proton affinities. omicsonline.orgresearchgate.net For this compound, there are two primary sites of interest:
Amine Group (-NH₂): The primary amino group is basic and can be protonated. Computational methods can determine its proton affinity, providing a theoretical measure of its basicity.
Sulfonamide Group (-SO₂NH-): The sulfonamide nitrogen is generally considered the most basic site for protonation in the gas phase. researchgate.net However, the sulfonyl oxygens can also act as centers of basicity. researchgate.net The acidity of the sulfonamide N-H proton is also a key characteristic, as it can be deprotonated under certain conditions. ashp.org Theoretical calculations help to clarify the preferred site of protonation and predict the pKa values, which are fundamental to understanding the molecule's behavior in different pH environments. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For sulfonamide derivatives, QSAR studies are instrumental in designing more potent and selective therapeutic agents.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for compounds related to this compound involves a systematic approach to correlate molecular descriptors with biological activity. nih.gov This process generally includes data collection, selection of various physicochemical, steric, electronic, and structural molecular descriptors, development of a correlation model, and subsequent evaluation of the model. nih.gov
Multiple Linear Regression (MLR) is a commonly used procedure to model these relationships. nih.govresearchgate.net For instance, in studies of related sulfonamide compounds, statistically significant QSAR models have been generated using multiple regression analysis and cross-validation tools like the leave-one-out (LOO) technique to ensure the predictive power and robustness of the models. researchgate.netnih.gov These models are crucial for predicting the inhibitory activity of new molecules within this class, thereby guiding synthetic efforts toward more promising candidates. nih.gov The quality of a QSAR model is often assessed by its correlation coefficient (r²), which indicates how well the model fits the experimental data. researchgate.net
Identification of Key Molecular Descriptors
A critical aspect of QSAR is identifying the molecular descriptors that significantly influence the biological activity of a compound. For aryl sulfonamides and related structures, various classical substituent constants are often evaluated. These include:
Hydrophobicity (π): This descriptor relates to the compound's partitioning between lipid and aqueous phases, which is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov
Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability, which can influence binding affinity. nih.gov
Electronic Properties (σ, F, R): Hammett electronic constants (sigma), electronic field effects (F), and resonance effects (R) describe the electron-donating or electron-withdrawing nature of substituents. nih.gov These properties can govern the strength of interactions, such as hydrogen bonds and electrostatic interactions, with the target receptor. nih.gov
Studies on related sulfonamides have shown that electronic properties and structural variations, particularly at specific positions on the phenyl ring, can govern biological selectivity. nih.gov Quantum chemical descriptors, such as the energies of the highest occupied and lowest vacant molecular orbitals (HOMO and LUMO) and atomic charges, have also been used to establish correlations with biological activity. chnpu.edu.ua
Table 1: Key Molecular Descriptors in QSAR Studies of Sulfonamide Derivatives
| Descriptor Type | Specific Descriptor | Significance in Biological Activity |
|---|---|---|
| Hydrophobic | Hydrophobicity (π) | Influences membrane permeability and hydrophobic interactions. |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and can affect binding site fit. |
| Electronic | Hammett constants (σ) | Describes electron-donating/withdrawing effects of substituents. |
| Electronic | Field Effect (F) | Quantifies the electrostatic effect of a substituent. |
| Electronic | Resonance Effect (R) | Quantifies the effect of a substituent on electron delocalization. |
3D-QSAR Methodologies
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to analyze how steric and electrostatic fields of a molecule correlate with its biological activity. nih.govqub.ac.uk
In these methodologies, molecules are aligned in 3D space, and their interaction fields (steric, electrostatic, hydrophobic, etc.) are calculated at various grid points. nih.govqub.ac.uk The resulting data is then analyzed using partial least squares (PLS) to build a predictive model. qub.ac.uk The output of 3D-QSAR studies is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov For example, contour plots can indicate where bulkier substituents or specific electrostatic properties would be advantageous for stronger interaction with a biological target. nih.gov These insights are invaluable for the rational design of new, more effective sulfonamide-based inhibitors. nih.govresearchgate.net
Molecular Dynamics Simulations and Conformational Landscape
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. elifesciences.org This technique provides detailed insights into the conformational landscape of molecules and their dynamic interactions with biological targets. nih.govmdpi.com
Ligand-Protein Complex Stability and Dynamics
MD simulations are extensively used to analyze the stability and behavior of a ligand, such as this compound, when bound to its protein target. researchgate.net By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe the dynamics of the binding pocket and the conformational changes in both the ligand and the protein. nih.gov
The interaction between a ligand and a protein often induces changes in the protein's thermal stability. nih.gov These modifications, which can be studied computationally, are due to the coupling of the protein's unfolding process with the binding equilibrium. nih.gov Analysis of the simulation trajectory can confirm the stability of the ligand within the binding site and validate binding modes predicted by molecular docking. nih.govresearchgate.net Such simulations provide evidence for the sustained stability of the analyzed molecules over the simulation period, offering a valuable reference for the development of novel inhibitors. nih.govresearchgate.net
Allosteric Modulation Investigations
Allosteric modulation occurs when a ligand binds to a site on a protein (an allosteric site) that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Compounds with a 2-sulfonamidobenzamide scaffold have been identified as potential allosteric modulators. nih.gov
Computational methods, including MD simulations, play a crucial role in investigating the mechanisms of allosteric modulation. Simulations can help identify potential allosteric binding sites and elucidate how the binding of a modulator at this site transmits a signal to the active site. By observing the dynamic changes in the protein's structure upon ligand binding, researchers can understand how an allosteric modulator might enhance or inhibit the protein's function. nih.gov For instance, studies on G protein-coupled receptors (GPCRs) like the adenosine (B11128) A1 receptor have utilized computational approaches to design novel allosteric enhancers based on related chemical scaffolds. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Advanced Chemical Modifications and Scaffold Exploration
Incorporation into Hybrid Molecules and Conjugates
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds that can interact with multiple biological targets, potentially leading to improved efficacy or a better resistance profile.
Design and Synthesis of Multi-Pharmacophore Systems
The synthesis of molecules containing the sulfonamide group linked to other bioactive heterocyclic systems is a common strategy in medicinal chemistry. The primary amine of 2-Amino-N-benzylethane-1-sulfonamide serves as a convenient handle for incorporating it into such multi-pharmacophore systems. For instance, benzimidazole-sulfonyl scaffolds have been synthesized and show a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.gov Similarly, libraries of N-benzyl sulfonamides derived from an indole (B1671886) core have been synthesized and evaluated for their activity against pancreatic cancer cell lines. nih.gov
The general approach involves the reaction of the primary amine of a compound like this compound with a suitable functional group on another pharmacophore. This could involve amide bond formation, reductive amination, or nucleophilic substitution reactions to create a stable covalent link.
Table 1: Examples of Multi-Pharmacophore Systems Incorporating a Sulfonamide Moiety
| Pharmacophore 1 | Pharmacophore 2 | Linkage | Potential Therapeutic Area |
|---|---|---|---|
| Sulfonamide | Benzimidazole | Amide/Alkyl | Antimicrobial, Anticancer nih.gov |
| Sulfonamide | Indole | Alkyl | Anticancer nih.gov |
| Sulfonamide | 1,3,5-Triazine | Amino | Carbonic Anhydrase Inhibition |
Exploration of Conjugation Strategies
Conjugation chemistry is employed to link molecules to larger entities like proteins, peptides, or polymers, often to improve pharmacokinetic properties or for targeted delivery. The primary amino group of this compound is a prime target for various conjugation strategies.
Recent developments have focused on creating conjugates of bioactive molecules with amino acids or peptides to enhance properties like cell permeability and stability. nih.gov Common conjugation reactions applicable to the primary amine of the target compound include:
Amide Bond Formation: Coupling with carboxylic acids using standard peptide coupling reagents.
Schiff Base Formation and Reduction: Reaction with aldehydes or ketones followed by reduction to form a stable secondary amine linkage.
Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.
These strategies allow for the attachment of this compound to a wide range of molecules, enabling its use in diverse therapeutic and research applications.
Development of this compound as a Privileged Scaffold
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of various therapeutic agents. Sulfonamides have emerged as a versatile and promising scaffold in drug discovery, with numerous FDA-approved drugs containing this functional group. nih.gov While this compound itself is not widely established as a privileged scaffold, its structural components are frequently found in bioactive molecules.
Utility in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. The structure of this compound is well-suited for library synthesis due to its multiple points of diversification.
R¹ Modification: The primary amino group can be acylated, alkylated, or used in reductive amination with a library of aldehydes or carboxylic acids.
R² Modification: The sulfonamide nitrogen can be alkylated or acylated after deprotonation.
R³ Modification: The benzyl (B1604629) group can be replaced by synthesizing analogs with different substituents on the aromatic ring or by using other alkyl or aryl groups entirely.
This multi-component diversification strategy can generate vast libraries of compounds for high-throughput screening. For example, a structure-guided design approach was used to generate a library of fluorescent sulfonamide adducts as potential anticancer agents by coupling dansyl chloride with a series of primary amines. nih.gov A similar approach could be applied using this compound as the core amine component.
Exploration of Novel Ring Systems Incorporating the Sulfonamide Moiety
The functional groups within this compound can serve as starting points for cyclization reactions to create novel heterocyclic ring systems. Such intramolecular reactions are a powerful tool for generating conformational constraint and exploring new chemical space.
One potential strategy involves the N-sulfonyliminium ion Pictet-Spengler cyclization. In this type of reaction, a sulfonamide is condensed with an aldehyde to form an N-sulfonyliminium ion, which then undergoes intramolecular cyclization. usm.edu By appropriately modifying the benzyl group of the target molecule with an activating group (e.g., a dimethoxy-phenyl group), cyclization could be triggered to form tetrahydroisoquinoline derivatives.
Another approach is radical cyclization. Radical cyclizations of N-alkenylsulfonamides (ene sulfonamides) can produce various fused or spirocyclic imines through a sequence involving radical addition followed by the elimination of a sulfonyl radical. nih.gov The ethylamine (B1201723) backbone of this compound could be modified to include an alkenyl group, making it a substrate for such transformations.
Mechanistic Studies of Chemical Stability and Reactivity of Sulfonamides
The sulfonamide functional group is known for its high chemical stability, which is a desirable trait for therapeutic agents. nih.gov This stability arises from the strong sulfur-nitrogen bond and the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair, making it less basic and nucleophilic than a typical amine.
Chemical Stability:
Hydrolysis: Sulfonamides are generally resistant to hydrolysis under neutral or basic conditions. Cleavage of the S-N bond typically requires harsh acidic conditions and elevated temperatures.
Oxidation/Reduction: The sulfonamide group is stable towards many common oxidizing and reducing agents.
Reactivity:
Acidity of N-H: The proton on the sulfonamide nitrogen is acidic (pKa ≈ 10-11) and can be removed by a suitable base. The resulting anion is a potent nucleophile and can be alkylated or acylated.
Reactions at the Sulfonyl Group: While the S-N bond is strong, the sulfonyl group can participate in reactions. For example, sulfonyl chlorides are common precursors for sulfonamide synthesis, formed by reacting a sulfonyl chloride with a primary or secondary amine. nih.gov
Electrophilic Attack: Electrophiles are most prone to attack the less hindered nitrogen atom of the amino group in neutral sulfonamides.
Table 2: General Reactivity of the Sulfonamide Moiety
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| N-H Deprotonation | Strong Base (e.g., NaH) | Sulfonamide Anion | Creates a nucleophile for subsequent reactions. |
| N-Alkylation | Base, Alkyl Halide | N-Alkyl Sulfonamide | Modifies the substitution on the sulfonamide nitrogen. |
| N-Acylation | Base, Acyl Chloride | N-Acyl Sulfonamide | Forms a sulfonylurea-like structure. |
Hydrolysis Kinetics and Reaction Mechanisms
The sulfonamide linkage, while generally robust, can undergo hydrolysis under certain conditions. The rate and mechanism of this cleavage are influenced by factors such as pH, temperature, and the electronic and steric nature of the substituents attached to the sulfur and nitrogen atoms. While specific kinetic data for this compound is not extensively documented in publicly available literature, general principles of sulfonamide hydrolysis can be discussed.
In comparison to the hydrolysis of amides, the hydrolysis of sulfonamides is typically much slower. researchgate.net This increased stability is attributed to the nature of the sulfur-nitrogen bond. The reaction can be catalyzed by both acid and base.
Under acidic conditions, the hydrolysis of sulfonamides may involve protonation of the nitrogen atom, making the sulfur atom more susceptible to nucleophilic attack by water. For some related cyclic sulfonamides, or β-sultams, acid-catalyzed hydrolysis is significantly retarded by the presence of electron-withdrawing groups. researchgate.net This suggests a mechanism that may involve the formation of a sulfonylium ion through unimolecular ring opening. researchgate.net
Alkaline hydrolysis, on the other hand, generally proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. For certain N-aryl-β-sultams, the reaction mechanism is compatible with the rate-limiting formation of a trigonal bipyramidal intermediate. researchgate.net Conversely, for N-alkyl-β-sultams, the rate-limiting step appears to be the breakdown of this intermediate. researchgate.net A study on the alkaline hydrolysis of N-α-methoxycarbonyl benzyl-β-sultam revealed a novel elimination mechanism initiated by carbanion formation in the leaving group, leading to a significantly faster hydrolysis rate compared to the corresponding carboxylate. nih.govrsc.org
The table below summarizes key mechanistic indicators for the hydrolysis of related sulfonamide structures.
| Condition | Proposed Mechanistic Feature | Influencing Factors |
| Acid-Catalyzed | Potential unimolecular ring opening to form a sulfonylium ion. | Retarded by electron-withdrawing groups alpha to the sulfonyl group. |
| Alkaline-Catalyzed | Stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI). | Rate-limiting step (formation vs. breakdown of TBPI) depends on N-substituents (aryl vs. alkyl). |
| Alkaline-Catalyzed (specific cases) | Elimination mechanism generated by carbanion formation in the leaving group. | Presence of activating groups on the N-substituent. |
Nucleophilic Ring Opening Reactions
While this compound is an acyclic molecule, the concept of nucleophilic ring-opening reactions becomes highly relevant when considering its potential cyclic analogues, such as β-sultams. These strained, four-membered cyclic sulfonamides exhibit significantly enhanced reactivity compared to their acyclic counterparts. researchgate.net This heightened reactivity makes them valuable synthetic intermediates.
The ring strain in β-sultams facilitates nucleophilic attack at the sulfur atom, leading to the opening of the four-membered ring. This process can be initiated by a variety of nucleophiles, providing a versatile method for introducing new functional groups. For example, the hydrolysis discussed in the previous section is a specific case of nucleophilic ring opening where water or a hydroxide ion acts as the nucleophile.
Studies on β-sultams have shown extraordinary rate enhancements for both acid- and base-catalyzed hydrolysis, on the order of 109 and 107-fold respectively, when compared to acyclic sulfonamides. researchgate.net This demonstrates their susceptibility to nucleophilic attack. The reaction products are substituted aminoethanesulfonic acids, which are themselves valuable building blocks in medicinal chemistry and materials science.
The general scheme for the nucleophilic ring opening of a hypothetical cyclic analogue of this compound is depicted below, where 'Nu' represents a generic nucleophile.
Scheme 1: General Nucleophilic Ring Opening of a β-Sultam
The nature of the nucleophile, the substituents on the β-sultam ring, and the reaction conditions would all play a crucial role in determining the regioselectivity and stereoselectivity of the ring-opening reaction, offering a rich field for synthetic exploration.
Analytical and Methodological Aspects in Research
Advanced Spectroscopic Techniques for Mechanistic Studies (beyond basic characterization)
Advanced spectroscopic methods are indispensable for moving beyond simple structural confirmation to understanding the dynamic interactions between a ligand like 2-Amino-N-benzylethane-1-sulfonamide and its biological targets. These techniques provide high-resolution insights into binding modes, conformational changes, and the specific molecular contacts that govern biological activity.
NMR Spectroscopy for Ligand-Protein Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, label-free technique for studying molecular interactions in solution. springernature.com It can provide atomic-level information on binding events, making it a cornerstone of mechanistic studies and drug discovery. springernature.comnih.gov
Two primary NMR methods for mapping ligand-protein interactions are Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR.
Chemical Shift Perturbation (CSP): This protein-observed experiment monitors changes in the chemical shifts of a protein's NMR signals upon the addition of a ligand. By titrating a compound like this compound into a solution of its isotopically labeled (e.g., ¹⁵N) target protein, researchers can map the binding site. Amino acid residues in or near the binding pocket experience a changed chemical environment, leading to perturbations in their corresponding signals in the NMR spectrum. duke.edu This allows for the precise identification of the interaction interface on the protein's surface. duke.edu
Saturation Transfer Difference (STD) NMR: This ligand-observed technique is particularly useful for identifying which parts of a small molecule are in direct contact with a large protein receptor. nih.govglycopedia.eu In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the NMR spectrum containing only signals from the protein. glycopedia.euresearchgate.net This saturation is transferred via spin diffusion across the entire protein and, crucially, to any bound ligand. glycopedia.eu When the ligand dissociates, it carries this "saturation memory" with it. glycopedia.eu By subtracting a reference spectrum (without protein saturation) from the saturated spectrum, a "difference" spectrum is obtained which only shows signals from the protons of the ligand that were in close proximity to the protein. nmrwiki.org The intensity of these signals directly correlates with the proximity of each proton to the protein surface, effectively mapping the ligand's binding epitope. nih.gov
Interactive Table: Illustrative STD-NMR Epitope Mapping for this compound
| Proton Group | Relative STD Enhancement (%) | Implied Proximity to Protein Surface |
| Benzyl (B1604629) Ring | 100 | Strongest interaction, deeply buried in binding pocket |
| Methylene (B1212753) (CH₂) adjacent to Benzyl | 85 | In close contact with the protein |
| Methylene (CH₂) adjacent to Sulfonamide | 60 | Part of the binding interface |
| Ethane (B1197151) (CH₂) adjacent to Amino | 20 | Weaker interaction, more solvent-exposed |
| Amino (NH₂) | 5 | Minimal contact, likely solvent-exposed |
Note: This data is hypothetical and serves to illustrate the type of results obtained from an STD-NMR experiment.
X-ray Crystallography for Structural Biology of Complexes
X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of molecules, including protein-ligand complexes. springernature.com This technique is fundamental to structure-based drug design, as it offers a precise visualization of how a ligand, such as a sulfonamide derivative, binds to its target. springernature.comnih.gov
The process involves crystallizing the target protein in the presence of the ligand (co-crystallization) or soaking a pre-formed protein crystal in a ligand-containing solution. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.
For sulfonamides, crystallographic studies have been particularly insightful. For example, the structures of various sulfonamides in complex with human carbonic anhydrase isozymes reveal a conserved binding motif: the negatively charged nitrogen of the sulfonamide group coordinates directly with the catalytic zinc ion in the enzyme's active site. nih.govrcsb.org The rest of the molecule, analogous to the N-benzyl ethane portion of this compound, typically forms hydrogen bonds and van der Waals interactions with surrounding amino acid residues, which dictates the inhibitor's potency and selectivity. rcsb.orgacs.org
Interactive Table: Representative PDB Entries of Sulfonamide-Protein Complexes
| PDB ID | Protein Target | Sulfonamide Ligand | Resolution (Å) | Key Interactions |
| 1BZM | Human Carbonic Anhydrase I | Methazolamide | 2.00 | Sulfonamide-Zinc coordination; H-bonds with Thr199. rcsb.org |
| 5CYT | FK506-Binding Protein 12 (FKBP12) | A complex sulfonamide derivative | 1.45 | S=O···H-C interactions with Tyr26, Phe36, Phe99. acs.org |
| 1AZM | Human Carbonic Anhydrase II | Acetazolamide | 2.00 | Sulfonamide-Zinc coordination; H-bonds with Thr199; Water-mediated contacts. |
Note: This table provides examples of well-characterized sulfonamide complexes to illustrate the data derived from X-ray crystallography.
Biochemical Assay Development for Specific Targets
To quantify the biological activity of compounds like this compound and to discover new leads, robust biochemical assays are essential. These assays range from large-scale screening campaigns to detailed biophysical characterizations of binding events.
High-Throughput Screening Methodologies
High-Throughput Screening (HTS) is an automated process used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. southernresearch.org This approach allows for the efficient identification of "hits"—compounds that modulate the activity of a biological target—from large compound libraries, which could include this compound and its analogs. drugtargetreview.com
An HTS campaign requires the development of a sensitive and reliable assay, often in a miniaturized format (e.g., 384- or 1536-well microplates), that produces a measurable signal (e.g., fluorescence, luminescence, or absorbance) corresponding to the activity of the target. southernresearch.org For instance, to find inhibitors of a specific enzyme, an assay could be designed where the enzyme converts a non-fluorescent substrate to a fluorescent product. Active inhibitors would prevent this conversion, resulting in a low fluorescence signal. HTS is a crucial first step in identifying novel bioactive scaffolds for further development. nih.gov
Label-Free Detection Methods (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Label-free detection methods provide direct measurement of binding interactions without the need for fluorescent or radioactive labels, thus avoiding potential artifacts.
Surface Plasmon Resonance (SPR): SPR is a real-time optical sensing technique that measures the binding between an analyte in solution and a ligand immobilized on a sensor chip. youtube.com It provides a wealth of information, including the kinetics of the interaction (the association rate constant, kₐ, and the dissociation rate constant, kₑ) and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.govresearchgate.net In a typical experiment, a target protein is immobilized on the sensor surface, and a solution containing a compound like this compound is flowed over it. youtube.com Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, plotted in a sensorgram. youtube.com This allows for a detailed kinetic characterization of the binding event. nih.gov
Interactive Table: Representative Kinetic Data from SPR Analysis of a Sulfonamide-Protein Interaction
| Compound | Target Protein | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |
| Sulfamethazine | Humic Acid | 1.2 x 10³ | 5.8 x 10⁻⁴ | 483 |
| Acetazolamide | Carbonic Anhydrase II | 2.1 x 10⁶ | 1.5 x 10⁻² | 7.1 |
Note: Data for Sulfamethazine is from a study with humic acid nih.gov, and data for Acetazolamide is a representative value for a well-known enzyme inhibitor. This illustrates the typical range of kinetic parameters measured by SPR.
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing biomolecular interactions, as it directly measures the heat released or absorbed during a binding event. nih.govspringernature.com This technique allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ or Kₑ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.govkhanacademy.org From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. whiterose.ac.uk
In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing the target protein. khanacademy.org The resulting heat changes are measured and plotted against the molar ratio of ligand to protein. The shape of the resulting binding isotherm provides the thermodynamic parameters that describe the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces, and hydrophobic effects). khanacademy.orgnih.gov
Interactive Table: Thermodynamic Profile of Sulfonamide Inhibitors Binding to Carbonic Anhydrase II via ITC
| Inhibitor | Kₑ (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Acetazolamide | 7.1 | -11.1 | -5.2 | -5.9 |
| Methazolamide | 14.0 | -10.7 | -8.1 | -2.6 |
| Ethoxzolamide | 1.1 | -12.2 | -9.5 | -2.7 |
Note: This table presents established thermodynamic data for well-known sulfonamide inhibitors of Carbonic Anhydrase II to exemplify the detailed information provided by ITC analysis.
Future Research Directions and Unexplored Avenues
Expanding the Scope of Biological Targets for 2-Amino-N-benzylethane-1-sulfonamide Derivatives
While the parent compound may have a nascent biological profile, its derivatives hold the promise of interacting with a wide array of biological targets implicated in various diseases. The versatility of the sulfonamide scaffold allows for structural modifications that can tune its selectivity and potency. nih.gov Future research should systematically explore the derivatization of this compound to target proteins and pathways beyond the traditional scope of sulfa drugs.
Key areas for exploration include:
Oncology: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical protein in tumor-driven blood vessel formation, and targeting it is a validated anticancer strategy. acs.org Recent studies have identified novel sulfonamide derivatives as potent VEGFR-2 inhibitors. acs.org Derivatives of this compound could be designed to interact with the ATP-binding site of this kinase. Furthermore, the hypoxia-inducible factor (HIF) pathway, which is crucial for tumor survival in low-oxygen environments, has been successfully inhibited by arylsulfonamides. researchgate.net Histone deacetylase (HDAC) enzymes, another important class of cancer targets, are also susceptible to inhibition by molecules containing a sulfonamide moiety, which can act as a zinc-binding group. azpharmjournal.com
Neurodegenerative Diseases: Derivatives of the structurally similar 2-amino-1-phenylethane have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the pathology of Alzheimer's disease. researchgate.netbioline.org.br This precedent strongly suggests that analogues of this compound should be evaluated for cholinesterase inhibition. researchgate.net
Metabolic Disorders: The pathological complexity of diseases like diabetes necessitates drugs that can act on multiple pathways. nih.gov Sulfonamide derivatives have been successfully designed as multitarget agents that inhibit both α-glucosidase and α-amylase, key enzymes in carbohydrate digestion. nih.gov This provides a clear blueprint for developing this compound derivatives as potential antidiabetic agents.
Glaucoma and Other Diseases: Carbonic anhydrases (CAs) are a well-established target for sulfonamides. nih.gov Exploring the potential of this compound derivatives as CA inhibitors could lead to new treatments for glaucoma. researchgate.net
Table 1: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Target(s) | Associated Disease(s) | Rationale for Investigation |
|---|---|---|---|
| Protein Kinases | VEGFR-2 | Cancer | Sulfonamides are known to inhibit VEGFR-2, a key factor in tumor angiogenesis. acs.org |
| Transcription Factors | HIF-1 | Cancer | Arylsulfonamides have been identified as inhibitors of the HIF pathway, crucial for tumor survival. researchgate.net |
| Enzymes | Cholinesterases (AChE, BChE) | Alzheimer's Disease | Structurally related compounds show inhibitory activity. researchgate.net |
| Enzymes | Carbonic Anhydrases (CAs) | Glaucoma, Cancer | The sulfonamide moiety is a classic pharmacophore for CA inhibition. nih.govresearchgate.net |
| Enzymes | HDACs | Cancer | The sulfonamide group can function as a zinc-binding group in HDAC inhibitors. azpharmjournal.com |
| Enzymes | α-glucosidase, α-amylase | Type 2 Diabetes | Sulfonamide-based structures have been developed as dual inhibitors for diabetes treatment. nih.gov |
Novel Synthetic Routes for Complex Analogues and Stereoisomers
The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with an amine. nih.gov However, to create complex analogues and control the stereochemistry of the chiral center inherent in the this compound backbone, more advanced and efficient synthetic methodologies are required. Future work should focus on adopting modern synthetic strategies that offer greater precision, efficiency, and access to chemical diversity.
Promising synthetic avenues include:
Asymmetric Synthesis: Since biological activity is often stereospecific, the development of methods to synthesize enantiomerically pure stereoisomers of this compound is crucial. Strategies such as desymmetrizing enantioselective hydrolysis of in-situ generated symmetric intermediates could provide access to chiral sulfonimidoyl chlorides, which are versatile building blocks for a range of chiral S(VI) derivatives. acs.org The use of chiral auxiliaries, such as tert-butanesulfinamide (tBS), has proven reliable for the asymmetric synthesis of a broad range of chiral amines and could be adapted for this purpose. researchgate.net
Modern Catalytic Methods: Moving beyond stoichiometric reagents, catalytic methods offer milder conditions and improved atom economy. researchgate.net This includes visible-light-triggered synthesis via electron donor-acceptor (EDA) complexes, which can proceed at room temperature without a base or transition metal catalyst. researchgate.net Nickel-catalyzed reductive coupling of nitroarenes and phosphine (B1218219) oxides also represents a novel strategy. researchgate.net
One-Pot Procedures: Multi-step, one-pot syntheses can significantly improve efficiency. A metal-free, one-pot synthesis of sulfonamides from readily available nitroarenes and arylsulfonyl chlorides in water has been described, offering a greener alternative to traditional methods. researchgate.net
Table 2: Comparison of Synthetic Approaches for Sulfonamide Analogs
| Method | Description | Advantages | Potential Application for this compound |
|---|---|---|---|
| Traditional Sulfonylation | Reaction of a sulfonyl chloride with an amine, often in the presence of a base. | Well-established, straightforward for simple amines. | Synthesis of racemic or achiral derivatives. |
| Asymmetric Synthesis | Use of chiral auxiliaries, catalysts, or resolution to produce single enantiomers. drexel.edu | Access to stereochemically pure compounds, crucial for biological activity. | Generation of specific stereoisomers to probe structure-activity relationships. |
| Visible-Light Catalysis | Utilizes an electron donor-acceptor (EDA) complex to form the sulfonamide bond under mild conditions. researchgate.net | High yields, room temperature, no base or metal catalyst needed. researchgate.net | Derivatization with sensitive functional groups that are incompatible with harsh conditions. |
| Mechanochemistry | Solvent-free, one-pot reaction involving tandem oxidation-chlorination followed by amination. rsc.org | Environmentally friendly, cost-effective, avoids harsh purification. rsc.org | Green and scalable synthesis of a diverse library of derivatives. |
Advanced Computational Methodologies for De Novo Design and Optimization
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov Applying these methodologies to the this compound scaffold can accelerate the discovery of potent and selective inhibitors for the targets identified above.
Future computational efforts should focus on:
Structure-Based Drug Design (SBDD): Using crystal structures of target proteins, molecular docking simulations can predict the binding modes and affinities of virtual libraries of this compound derivatives. nih.govnih.gov This approach can identify key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent compounds, as demonstrated in the computational design of novel carbonic anhydrase inhibitors. researchgate.net
De Novo Design: Algorithms can be used to design novel molecules from scratch that are complementary to the shape and chemical features of a target's active site. This could lead to the discovery of entirely new derivatives of this compound with optimized binding properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of binding poses predicted by docking and revealing the role of conformational changes in the binding process. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. cerradopub.com.br This early-stage filtering helps prioritize candidates with favorable drug-like properties for synthesis, reducing the rate of attrition in later stages of drug development.
Role of this compound in Multitarget Ligand Design
Complex diseases like cancer and diabetes often involve multiple pathological pathways, making it difficult to achieve efficacy with a single-target agent. nih.gov The field of polypharmacology aims to develop single chemical entities that can modulate multiple targets simultaneously. nih.gov The versatile and synthetically tractable nature of the sulfonamide scaffold makes it an excellent starting point for designing such multitarget ligands. nih.gov
Future research should explore using this compound as a core structure to build ligands with tailored polypharmacology:
Designing Dual-Inhibitors for Diabetes: Following the strategy of developing dual α-glucosidase/α-amylase inhibitors, derivatives of this compound could be synthesized to incorporate pharmacophoric features necessary for binding to both enzymes. nih.gov
Developing Combination Anticancer Agents: A promising strategy would be to merge the pharmacophores for two distinct cancer targets into a single molecule. For example, a derivative could be designed to simultaneously inhibit VEGFR-2 (targeting angiogenesis) and an intracellular target like HDAC or the HIF pathway (targeting tumor cell survival and metabolism). nih.govacs.orgresearchgate.net This approach requires a careful choice of targets that are linked to different disease-related pathways to achieve synergistic effects. nih.gov
Potential as a Chemical Probe for Biological Pathway Elucidation
Beyond therapeutic applications, small molecules are powerful tools for dissecting complex biological systems, an approach known as chemical genetics. nih.gov A chemical probe is a molecule designed to interact with a specific protein or pathway, allowing researchers to study its function in a cellular or organismal context. This compound derivatives could be developed into highly specific probes for various biological processes.
Unexplored avenues in this area include:
Probing Organellar Function: A novel class of sulfonamides was identified through chemical genetic screening that raises the pH of intracellular organelles and interferes with endocytic and exocytic membrane traffic by inhibiting V-ATPases. nih.gov This highlights the potential for developing this compound-based probes to study the role of organellar pH in cellular processes.
Development of Fluorescent Probes: By conjugating a fluorescent dye (fluorophore) to the this compound scaffold, it is possible to create probes for fluorescence imaging. mdpi.com Such probes could be used to visualize the subcellular localization of the compound or its engagement with a specific target, such as carbonic anhydrase IX, which is overexpressed in many tumors. mdpi.com These tools would be invaluable for noninvasive cancer detection and for studying drug distribution in real-time.
Green Chemistry Approaches in this compound Synthesis and Derivatization
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com Applying these principles to the synthesis and derivatization of this compound is not only an environmental responsibility but also aligns with the development of more sustainable and cost-effective pharmaceutical manufacturing. rsc.org
Future research should prioritize the adoption of greener synthetic methodologies:
Aqueous and Solvent-Free Synthesis: A significant advance is the development of methods for sulfonamide synthesis in aqueous media, which avoids the use of volatile organic solvents. rsc.org A facile method using dynamic pH control in water allows for simple product isolation by filtration with excellent yields and purity. rsc.org Even further, mechanochemical synthesis offers a completely solvent-free, one-pot approach that is both environmentally friendly and cost-effective. rsc.org
Use of Greener Catalysts and Reagents: The development of reusable, heterogeneous catalysts, such as magnetite-immobilized nano-Ruthenium, enables the direct coupling of sulfonamides and alcohols in a domino reaction that produces only water as a byproduct. acs.org The catalyst's magnetic properties allow for easy separation and reuse. acs.org
Electrochemical Synthesis: Electrochemistry represents a conceptually new and greener route to sulfonamides, using electrons as the reagent to avoid harsh chemical oxidants or reductants. chemistryworld.com
Table 3: Application of Green Chemistry Principles to Sulfonamide Synthesis
| Green Chemistry Principle | Application to this compound Synthesis | Reference |
|---|---|---|
| Waste Prevention | One-pot, multi-step syntheses that minimize intermediate purification steps. | researchgate.net |
| Atom Economy | Domino reactions, such as dehydrogenation-condensation-hydrogenation, that incorporate most atoms from the reactants into the final product. | acs.org |
| Safer Solvents & Auxiliaries | Performing reactions in water instead of traditional organic solvents. | rsc.org |
| Design for Energy Efficiency | Utilizing methods that proceed at room temperature, such as visible-light-triggered reactions. | researchgate.net |
| Use of Catalysis | Employing reusable, heterogeneous catalysts (e.g., nano-Ru/Fe3O4) instead of stoichiometric reagents. | acs.org |
| Avoiding Chemical Derivatives | Direct coupling methods that bypass the need for intermediate protection/deprotection steps. | acs.org |
| Real-time Analysis | Not directly addressed in synthesis but relevant for process optimization to prevent byproduct formation. | |
| Inherently Safer Chemistry | Using non-toxic, readily available starting materials and avoiding harsh reagents like thionyl chloride. | rsc.org |
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-N-benzylethane-1-sulfonamide?
Answer:
The synthesis typically involves multi-step reactions, starting with sulfonation of a benzylamine precursor. A common approach includes:
Sulfonation : Reacting benzylamine with sulfonic acid derivatives under controlled pH (e.g., using chlorosulfonic acid in anhydrous conditions).
Amino Group Protection : Temporary protection of the amine group using acetyl or tert-butoxycarbonyl (Boc) groups to avoid side reactions .
Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .
Key Considerations : Optimize reaction temperature (20–60°C) to prevent decomposition and monitor reaction progress via TLC .
Basic: What storage conditions ensure the stability of this compound?
Answer:
Store the compound in airtight containers at room temperature (20–25°C) , protected from moisture and light. Desiccants like silica gel are recommended to prevent hydrolysis. For long-term storage (>6 months), aliquot solutions in anhydrous DMSO at -20°C . Critical Note : Avoid repeated freeze-thaw cycles, which may degrade sulfonamide functionality .
Basic: Which analytical methods validate the purity and structure of this compound?
Answer:
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution). Acceptable purity for research: >95% .
- Structural Confirmation :
- Supplementary Data : FT-IR for sulfonamide S=O stretches (1350–1150 cm⁻¹) .
Advanced: How can computational modeling predict the reactivity of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Use software like Gaussian or GROMACS to model interactions with biological targets (e.g., enzymes). Input the SMILES string (
C1=CC=CC=C1CNS(=O)(=O)CCN) from PubChem . - Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites using HOMO-LUMO gaps. The sulfonamide group often acts as a hydrogen bond acceptor .
- Docking Studies : AutoDock Vina to predict binding affinities with proteins (e.g., carbonic anhydrase), leveraging the compound’s sulfonamide moiety for active-site interactions .
Advanced: How to resolve contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
- Structural Variability : Compare substituent effects (e.g., benzyl vs. alkyl groups) on bioactivity using QSAR models .
- Experimental Reproducibility : Standardize assay conditions (e.g., pH, solvent) to mitigate false negatives. For example, solubility in DMSO vs. aqueous buffers may alter IC50 values .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and ECHA to identify outliers or batch-specific impurities .
Advanced: What strategies optimize this compound derivatives for enhanced bioactivity?
Answer:
- Functional Group Modifications :
- Introduce electron-withdrawing groups (e.g., -NO2) to the benzene ring to enhance sulfonamide acidity, improving enzyme inhibition .
- Replace the ethyl group with fluorinated alkyl chains to increase membrane permeability .
- Biological Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
